TASP0390325

Description

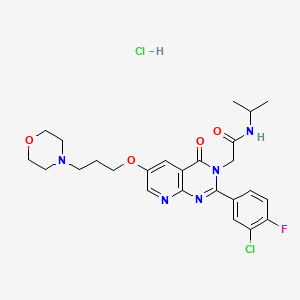

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-[2-(3-chloro-4-fluorophenyl)-6-(3-morpholin-4-ylpropoxy)-4-oxopyrido[2,3-d]pyrimidin-3-yl]-N-propan-2-ylacetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29ClFN5O4.ClH/c1-16(2)29-22(33)15-32-24(17-4-5-21(27)20(26)12-17)30-23-19(25(32)34)13-18(14-28-23)36-9-3-6-31-7-10-35-11-8-31;/h4-5,12-14,16H,3,6-11,15H2,1-2H3,(H,29,33);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUIXGNLBPARAII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)CN1C(=NC2=C(C1=O)C=C(C=N2)OCCCN3CCOCC3)C4=CC(=C(C=C4)F)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30Cl2FN5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

554.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

TASP0390325: A Technical Whitepaper on its Mechanism of Action as a Vasopressin V1B Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide to the mechanism of action of TASP0390325, a potent and selective antagonist of the arginine vasopressin (AVP) V1B receptor. This compound has demonstrated potential as a novel therapeutic agent for stress-related psychiatric disorders, such as depression and anxiety, through its modulation of the hypothalamic-pituitary-adrenal (HPA) axis. This guide synthesizes available preclinical data, detailing its binding affinity, functional antagonism, and effects in established animal models.

Core Mechanism of Action: V1B Receptor Antagonism

This compound exerts its pharmacological effects by selectively binding to and blocking the AVP V1B receptor.[1] The V1B receptor is predominantly expressed on the corticotrophs of the anterior pituitary gland and plays a crucial role in regulating the release of adrenocorticotropic hormone (ACTH). Arginine vasopressin, released from the hypothalamus in response to stress, acts synergistically with corticotropin-releasing factor (CRF) to stimulate ACTH secretion from the pituitary. By antagonizing the V1B receptor, this compound attenuates the AVP-mediated component of ACTH release, thereby downregulating the HPA axis response to stress.[1]

Quantitative Pharmacological Profile

The following tables summarize the in vitro and in vivo pharmacological properties of this compound.

Table 1: In Vitro Receptor Binding Affinity and Functional Antagonism

| Parameter | Species | Receptor | Value | Reference |

| Ki (nM) | Human | V1B | 1.2 | Iijima et al., 2014 |

| Human | V1A | >1000 | Iijima et al., 2014 | |

| Human | V2 | >1000 | Iijima et al., 2014 | |

| Human | Oxytocin | >1000 | Iijima et al., 2014 | |

| IC50 (nM) | Rat | V1B (AVP-induced Ca2+ influx) | 3.9 | Iijima et al., 2014 |

Table 2: In Vivo Efficacy in Animal Models

| Model | Species | This compound Dose (mg/kg, p.o.) | Effect | Reference |

| CRF/dDAVP-induced ACTH release | Rat | 1, 3, 10 | Dose-dependent inhibition of ACTH increase | Iijima et al., 2014 |

| Forced Swimming Test | Rat | 3, 10, 30 | Significant reduction in immobility time | Iijima et al., 2014 |

| Elevated Plus-Maze | Rat | 3, 10 | Significant increase in time spent in open arms | Iijima et al., 2014 |

Pharmacokinetic Profile:

While the primary literature confirms that this compound is orally active and penetrates the pituitary, specific pharmacokinetic parameters such as oral bioavailability and plasma half-life in rats have not been publicly disclosed.[1]

Signaling Pathway and Mechanism of Action

The mechanism of action of this compound is centered on its ability to block the signaling cascade initiated by the binding of arginine vasopressin (AVP) to the V1B receptor on anterior pituitary corticotrophs.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

CRF/dDAVP-Induced ACTH Release in Rats

This in vivo assay evaluates the ability of this compound to block the synergistic effects of CRF and a V1B receptor agonist on ACTH secretion.

Protocol Details:

-

Animal Model: Male Wistar rats (200-250g) are used.

-

Surgical Preparation: A catheter is implanted into the jugular vein for intravenous administration and blood sampling. Animals are allowed to recover for 4-5 days.

-

Drug Administration: Following a 16-18 hour fasting period, rats are orally administered this compound (1, 3, or 10 mg/kg) or vehicle.

-

Challenge: One hour after drug administration, a combination of rat CRF (3 µg/kg) and dDAVP (a V2 receptor agonist with some V1B activity, 1 µg/kg) is administered intravenously.

-

Sample Collection and Analysis: Blood samples are collected 15 minutes after the CRF/dDAVP challenge. Plasma is separated by centrifugation, and ACTH levels are quantified using an enzyme-linked immunosorbent assay (ELISA).

Forced Swimming Test in Rats

This behavioral assay is a widely used model to screen for antidepressant-like activity.

Protocol Details:

-

Animal Model: Male Sprague-Dawley rats (200-250g) are used.

-

Apparatus: A cylindrical tank (40 cm height, 20 cm diameter) is filled with water (25°C) to a depth of 30 cm.

-

Pre-test Session: On day 1, rats are placed in the water tank for a 15-minute pre-swim session.

-

Drug Administration: this compound (3, 10, or 30 mg/kg) or vehicle is administered orally 60 minutes before the test session on day 2.

-

Test Session: On day 2, rats are placed in the water tank for a 5-minute test session. The duration of immobility is recorded.

Elevated Plus-Maze Test in Rats

This test is used to assess anxiolytic-like effects.

Protocol Details:

-

Animal Model: Male Wistar rats (200-250g) are used.

-

Apparatus: The maze consists of two open arms and two closed arms (50 cm long, 10 cm wide, with 40 cm high walls for the closed arms), elevated 50 cm from the floor.

-

Drug Administration: this compound (3 or 10 mg/kg) or vehicle is administered orally 60 minutes before the test.

-

Test Procedure: Each rat is placed in the center of the maze, facing an open arm. The behavior of the rat is recorded for 5 minutes. The time spent in the open arms and the number of entries into the open arms are measured as indices of anxiety.

Conclusion

This compound is a potent and selective V1B receptor antagonist with a clear mechanism of action centered on the modulation of the HPA axis. Its ability to inhibit ACTH release in response to secretagogues and its efficacy in well-established rodent models of depression and anxiety underscore its potential as a novel therapeutic agent for stress-related disorders. Further clinical investigation is warranted to translate these promising preclinical findings into human therapeutic applications.

References

TASP0390325: A Technical Guide for Preclinical Research in Depression and Anxiety

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

TASP0390325 is a potent and selective antagonist of the arginine vasopressin receptor 1B (V1B), a key component of the hypothalamic-pituitary-adrenal (HPA) axis implicated in the pathophysiology of stress-related psychiatric disorders. This technical guide provides a comprehensive overview of this compound for preclinical research in depression and anxiety. It details the compound's in vitro and in vivo pharmacological profile, experimental protocols for its evaluation, and the underlying signaling pathways. All quantitative data are presented in structured tables for ease of comparison, and key experimental workflows and signaling pathways are visualized using diagrams generated with Graphviz (DOT language). This document is intended to serve as a thorough resource for researchers and professionals in the field of drug discovery and development.

Introduction

The neuropeptide arginine vasopressin (AVP) plays a crucial role in regulating the HPA axis, primarily through its interaction with the V1B receptor located in the anterior pituitary gland.[1] Dysregulation of the HPA axis is a well-established neurobiological feature of major depressive disorder and anxiety disorders. Consequently, antagonism of the V1B receptor presents a promising therapeutic strategy for these conditions. This compound has emerged as a valuable research tool and potential therapeutic candidate due to its high affinity and selectivity for the V1B receptor and its demonstrated efficacy in rodent models of depression and anxiety.[1][2]

In Vitro Pharmacology

The initial characterization of this compound involved a series of in vitro assays to determine its binding affinity and functional antagonist activity at the V1B receptor.

Quantitative Data

| Parameter | Species | Receptor | Value | Reference |

| IC50 | Rat | Pituitary V1B | 2.22 nM | |

| IC50 | Human | Recombinant V1B | 3.1 nM | [1] |

Table 1: In Vitro Antagonist Activity of this compound. This table summarizes the half-maximal inhibitory concentration (IC50) of this compound at the V1B receptor.

Experimental Protocol: V1B Receptor Binding Assay (Competitive)

This protocol outlines the general steps for a competitive binding assay to determine the affinity of a test compound like this compound for the V1B receptor.

-

Membrane Preparation:

-

Homogenize tissue expressing the V1B receptor (e.g., rat pituitary or cells transfected with the human V1B receptor) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Resuspend the membrane pellet in the assay buffer.

-

-

Binding Reaction:

-

In a multi-well plate, combine the membrane preparation, a radiolabeled V1B receptor ligand (e.g., [3H]-AVP), and varying concentrations of the unlabeled test compound (this compound).

-

Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period to allow binding to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.

-

-

Quantification:

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

-

Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

-

In Vivo Pharmacology

The efficacy of this compound in modulating the HPA axis and its antidepressant and anxiolytic effects have been demonstrated in various rodent models.

Quantitative Data

| Test | Species | Route of Administration | Dose (mg/kg) | Effect | Reference |

| CRF/dDAVP-induced ACTH Release | Rat | Oral | 0.3, 1 | Antagonized the increase in plasma ACTH | |

| Forced Swimming Test | Rat | Oral | 3, 10 | Reduced immobility time | |

| Olfactory Bulbectomy-induced Hyperemotionality | Rat | Oral (chronic) | 0.3 | Reduced hyperemotionality score | |

| Social Interaction Test | Rat | Oral | 10 | Increased social interaction time | |

| Elevated Plus-Maze Test | Rat | Oral | 10 | Increased time spent in open arms | |

| Stress-Induced Hyperthermia | Rat | Oral | 10 | Attenuated the hyperthermic response |

Table 2: In Vivo Efficacy of this compound in Rodent Models of Depression and Anxiety. This table summarizes the effective oral doses of this compound in various behavioral and physiological assays.

Experimental Protocols

This protocol assesses the in vivo antagonism of the pituitary V1B receptor.

-

Animal Preparation:

-

Male Sprague-Dawley rats are used.

-

A catheter is implanted into the jugular vein for blood sampling and drug administration.

-

Animals are allowed to recover for at least two days post-surgery.

-

-

Drug Administration:

-

This compound is administered orally at doses of 0.3 and 1 mg/kg.

-

-

Challenge and Blood Sampling:

-

50 minutes after this compound administration, corticotropin-releasing factor (CRF; 0.3 μg/kg) is injected intravenously.

-

10 minutes after CRF injection (60 minutes post-TASP0390325), desmopressin (dDAVP; 0.5 mg/kg) is injected intravenously.

-

Blood samples are collected at baseline and at various time points after the dDAVP injection.

-

-

ACTH Measurement:

-

Plasma is separated from the blood samples.

-

Adrenocorticotropic hormone (ACTH) levels are measured using a commercially available enzyme immunoassay (EIA) kit.

-

This is a widely used model to screen for antidepressant activity.

-

Apparatus:

-

A transparent cylindrical container (e.g., 40 cm high, 20 cm in diameter) is filled with water (25 ± 1°C) to a depth of 30 cm.

-

-

Procedure:

-

Pre-test session: On the first day, rats are placed in the water cylinder for a 15-minute period.

-

Test session: 24 hours after the pre-test, rats are administered this compound orally (3 and 10 mg/kg).

-

60 minutes after drug administration, the rats are placed back into the water cylinder for a 5-minute test session.

-

-

Behavioral Scoring:

-

The duration of immobility (floating without struggling, making only movements necessary to keep the head above water) is recorded during the 5-minute test session.

-

This model is used to induce depressive-like behaviors.

-

Surgical Procedure:

-

Rats are anesthetized (e.g., with pentobarbital).

-

The animal is placed in a stereotaxic apparatus.

-

A burr hole is drilled into the skull over the olfactory bulbs.

-

The olfactory bulbs are aspirated using a suction pipette.

-

The cavity is filled with a hemostatic sponge, and the incision is closed.

-

Sham-operated animals undergo the same procedure without the removal of the olfactory bulbs.

-

Animals are allowed a recovery period of at least 14 days.

-

-

Drug Administration:

-

This compound (0.3 mg/kg) is administered orally once daily for 14 consecutive days (chronic treatment).

-

-

Behavioral Assessment (Hyperemotionality Score):

-

Hyperemotionality is assessed based on the rat's response to various stimuli (e.g., approach, handling, startle response).

-

A scoring system is used to quantify the degree of hyperemotionality.

-

This test assesses anxiolytic activity by measuring the time spent in active social engagement.

-

Apparatus:

-

A novel, dimly lit open field arena.

-

-

Procedure:

-

Rats are housed individually for a period before the test to increase their motivation for social interaction.

-

This compound (10 mg/kg) is administered orally 60 minutes before the test.

-

Pairs of unfamiliar, weight-matched rats (one treated, one untreated) are placed in the arena.

-

-

Behavioral Scoring:

-

The total time the treated rat spends actively interacting with the untreated partner (e.g., sniffing, grooming, following) is recorded over a 10-minute session.

-

The EPM is a standard paradigm for assessing anxiety-like behavior.

-

Apparatus:

-

A plus-shaped maze elevated above the floor, consisting of two open arms and two enclosed arms of equal size.

-

-

Procedure:

-

This compound (10 mg/kg) is administered orally 60 minutes before the test.

-

Each rat is placed in the center of the maze, facing an open arm.

-

-

Behavioral Scoring:

-

The number of entries into and the time spent in the open and closed arms are recorded for a 5-minute session. An increase in the time spent in the open arms is indicative of an anxiolytic effect.

-

This test measures the anxiolytic potential of a compound by its ability to attenuate the rise in body temperature induced by stress.

-

Procedure:

-

Rats are habituated to the procedure of rectal temperature measurement.

-

On the test day, the basal rectal temperature (T1) is measured.

-

This compound (10 mg/kg) is administered orally.

-

60 minutes after drug administration, the rats are subjected to a mild stressor (e.g., placement in a novel cage).

-

10 minutes after the stressor, the rectal temperature is measured again (T2).

-

-

Data Analysis:

-

The stress-induced hyperthermia is calculated as the difference between T2 and T1 (ΔT). Anxiolytic compounds are expected to reduce this temperature increase.

-

Signaling Pathways and Experimental Workflow

V1B Receptor Signaling Pathway

The V1B receptor is a G-protein coupled receptor (GPCR) that, upon binding of arginine vasopressin (AVP), activates the Gq alpha subunit. This initiates a signaling cascade involving phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). This increase in intracellular Ca2+ in corticotrophs of the anterior pituitary is a key step in the potentiation of ACTH release. This compound acts as a competitive antagonist at the V1B receptor, preventing AVP from binding and thereby inhibiting this signaling pathway.

Caption: V1B Receptor Signaling Pathway and this compound's Mechanism of Action.

Experimental Workflow for this compound Evaluation

The preclinical evaluation of this compound follows a logical progression from in vitro characterization to in vivo efficacy studies in animal models of depression and anxiety.

Caption: Preclinical Evaluation Workflow for this compound.

Conclusion

This compound is a well-characterized, potent, and selective V1B receptor antagonist with a compelling preclinical profile for the potential treatment of depression and anxiety. Its demonstrated ability to modulate the HPA axis and its efficacy in a range of robust animal models make it an invaluable tool for further research into the role of the vasopressin system in psychiatric disorders. This technical guide provides a solid foundation of data and methodologies to aid researchers in designing and conducting future studies with this compound.

References

- 1. Antidepressant and anxiolytic profiles of newly synthesized arginine vasopressin V1B receptor antagonists: TASP0233278 and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antidepressant and anxiolytic profiles of newly synthesized arginine vasopressin V1B receptor antagonists: TASP0233278 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

TASP0390325: A Technical Overview of its Role in the Modulation of the Hypothalamic-Pituitary-Adrenal (HPA) Axis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of TASP0390325, a potent and selective antagonist of the arginine vasopressin receptor 1B (AVPR1B). The document elucidates the critical role of this compound in the modulation of the Hypothalamic-Pituitary-Adrenal (HPA) axis, a cornerstone of the neuroendocrine stress response. Through a comprehensive review of preclinical data, this guide details the in vitro and in vivo pharmacological properties of this compound, its mechanism of action, and its effects on key HPA axis hormones. Detailed experimental protocols for the key assays cited are provided to enable replication and further investigation. Quantitative data are presented in structured tables for clarity and comparative analysis. Signaling pathways and experimental workflows are visualized through diagrams generated using the DOT language. This document is intended to be a valuable resource for researchers and professionals in the fields of neuroscience, pharmacology, and drug development who are investigating novel therapeutics targeting stress-related disorders.

Introduction: The HPA Axis and the Role of Arginine Vasopressin

The Hypothalamic-Pituitary-Adrenal (HPA) axis is a complex neuroendocrine system that plays a crucial role in the body's response to stress. Upon exposure to a stressor, the paraventricular nucleus (PVN) of the hypothalamus releases corticotropin-releasing factor (CRF) and arginine vasopressin (AVP).[1] These neuropeptides act synergistically on the anterior pituitary gland to stimulate the secretion of adrenocorticotropic hormone (ACTH).[1] ACTH, in turn, travels through the bloodstream to the adrenal cortex, where it stimulates the synthesis and release of glucocorticoids, such as cortisol in humans and corticosterone in rodents.[1]

While CRF is the primary secretagogue for ACTH, AVP significantly potentiates the action of CRF, particularly during chronic stress. AVP exerts this effect by binding to the arginine vasopressin receptor 1B (AVPR1B), also known as the V3 receptor, which is highly expressed on the corticotroph cells of the anterior pituitary.[2] The AVPR1B is a Gq-protein coupled receptor, and its activation leads to an increase in intracellular calcium, further stimulating ACTH release.[2] Given the role of AVP in amplifying the HPA axis response, antagonism of the AVPR1B presents a promising therapeutic strategy for mitigating the deleterious effects of chronic stress and HPA axis dysregulation observed in conditions such as depression and anxiety.

This compound: A Selective AVPR1B Antagonist

This compound is a novel, orally bioavailable small molecule that acts as a potent and selective antagonist of the AVPR1B. Its high affinity and selectivity for the AVPR1B over other vasopressin and oxytocin receptors make it a valuable tool for dissecting the role of AVP in HPA axis modulation and a potential therapeutic agent.

Quantitative Data

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Receptor Binding Affinity of this compound

| Receptor Target | Ligand | Preparation | IC50 (nM) |

| Rat AVPR1B | [3H]-AVP | Rat pituitary membranes | 2.22 |

| Human AVPR1A | Not specified | Not specified | >10,000 |

| Human AVPR2 | Not specified | Not specified | >10,000 |

| Human Oxytocin Receptor | Not specified | Not specified | >10,000 |

Data sourced from a study by Iijima et al. The IC50 value represents the concentration of this compound required to inhibit 50% of the binding of the radiolabeled ligand.

Table 2: In Vivo Efficacy of this compound on HPA Axis Modulation in Rats

| Treatment Group | Dose (mg/kg, p.o.) | Challenge | Plasma ACTH (pg/mL, mean ± SEM) | % Inhibition of ACTH Increase |

| Vehicle | - | Saline | 28.1 ± 4.5 | - |

| Vehicle | - | CRF + dDAVP | 389.2 ± 56.7 | - |

| This compound | 3 | CRF + dDAVP | 245.3 ± 38.1* | 39.8% |

| This compound | 10 | CRF + dDAVP | 158.9 ± 29.4 | 63.7% |

| This compound | 30 | CRF + dDAVP | 98.7 ± 15.2 | 80.4% |

*p<0.05, **p<0.01 vs. Vehicle + CRF + dDAVP group. Data adapted from Iijima et al. The study utilized a CRF and dDAVP challenge to stimulate ACTH release.

Experimental Protocols

In Vitro Radioligand Binding Assay (Hypothetical Protocol)

This protocol describes a standard method for determining the binding affinity of a test compound like this compound to the AVPR1B receptor.

-

Membrane Preparation:

-

Anterior pituitaries from adult male Sprague-Dawley rats are dissected and homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4) containing protease inhibitors.

-

The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

-

The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in fresh buffer. Protein concentration is determined using a standard assay (e.g., BCA assay).

-

-

Binding Assay:

-

The assay is performed in a 96-well plate format.

-

Each well contains the prepared pituitary membranes, a fixed concentration of the radioligand (e.g., [3H]-Arginine Vasopressin), and varying concentrations of the unlabeled test compound (this compound).

-

Non-specific binding is determined in the presence of a high concentration of unlabeled AVP.

-

The plate is incubated at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

-

Data Analysis:

-

The specific binding is calculated by subtracting non-specific binding from total binding.

-

The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

-

In Vitro Calcium Mobilization Assay (Hypothetical Protocol)

This assay is used to determine the functional antagonist activity of this compound at the Gq-coupled AVPR1B.

-

Cell Culture and Plating:

-

A stable cell line expressing the recombinant human or rat AVPR1B is used (e.g., CHO-K1 or HEK293 cells).

-

Cells are seeded into 96-well or 384-well black-walled, clear-bottom plates and cultured until they form a confluent monolayer.

-

-

Dye Loading:

-

The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a physiological buffer for a specified time at 37°C. This allows the dye to enter the cells.

-

-

Assay Procedure:

-

The plate is placed in a fluorescence microplate reader (e.g., FLIPR or FlexStation).

-

Baseline fluorescence is measured.

-

Cells are pre-incubated with varying concentrations of this compound or vehicle.

-

The cells are then challenged with a fixed concentration of an AVPR1B agonist (e.g., AVP or dDAVP).

-

The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured kinetically.

-

-

Data Analysis:

-

The antagonist effect of this compound is quantified by its ability to inhibit the agonist-induced increase in intracellular calcium.

-

The IC50 value, representing the concentration of this compound that causes 50% inhibition of the agonist response, is calculated using non-linear regression.

-

In Vivo CRF/dDAVP-Induced ACTH Release in Rats

This in vivo model is used to assess the ability of this compound to modulate the HPA axis response to a potent secretagogue challenge.

-

Animals:

-

Adult male Sprague-Dawley rats are used. The animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

-

To facilitate blood sampling, rats may be implanted with jugular vein catheters several days prior to the experiment.

-

-

Drug Administration:

-

This compound or its vehicle is administered orally (p.o.) via gavage at a specified time (e.g., 60 minutes) before the secretagogue challenge.

-

-

HPA Axis Stimulation and Blood Sampling:

-

At time 0, a baseline blood sample is collected.

-

Immediately after the baseline sample, a combination of corticotropin-releasing factor (CRF; e.g., 3 µg/kg) and desmopressin (dDAVP, a V2-selective AVP analog that also has affinity for V1B receptors; e.g., 10 µg/kg) is administered intravenously (i.v.) to stimulate a robust ACTH release.

-

Blood samples are collected at various time points after the challenge (e.g., 15, 30, 60, and 120 minutes).

-

Blood is collected into tubes containing EDTA and a protease inhibitor (e.g., aprotinin) to prevent ACTH degradation.

-

-

Hormone Measurement:

-

Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Plasma ACTH concentrations are measured using a specific and sensitive immunoassay (e.g., ELISA or radioimmunoassay).

-

-

Data Analysis:

-

The ACTH response is typically quantified as the peak concentration or the area under the curve (AUC).

-

The inhibitory effect of this compound is calculated as the percentage reduction in the ACTH response compared to the vehicle-treated control group.

-

Visualizations

Signaling Pathways

Caption: HPA Axis Signaling and this compound Mechanism of Action.

Experimental Workflow

Caption: In Vivo Experimental Workflow for HPA Axis Modulation.

Conclusion

This compound is a potent and selective AVPR1B antagonist that effectively modulates the HPA axis by blocking the action of AVP at the anterior pituitary. Preclinical data demonstrate its ability to significantly reduce stress-induced ACTH secretion in a dose-dependent manner. The high selectivity of this compound minimizes the potential for off-target effects, making it a valuable research tool and a promising candidate for the development of novel therapeutics for stress-related psychiatric disorders characterized by HPA axis hyperactivity. The experimental protocols and data presented in this guide provide a solid foundation for further investigation into the therapeutic potential of this compound.

References

TASP0390325: A Technical Whitepaper on a Potent and Selective Arginine Vasopressin V1B Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

TASP0390325 is a potent, selective, and orally bioavailable antagonist of the arginine vasopressin receptor 1B (V1B receptor). This document provides a comprehensive technical overview of its chemical structure, physicochemical properties, and pharmacological characteristics. Detailed experimental methodologies for key in vitro and in vivo studies are presented, alongside a summary of its antagonist activity. Furthermore, the V1B receptor signaling pathway, which is modulated by this compound, is visually elucidated. This whitepaper is intended to serve as a valuable resource for researchers and professionals in the fields of neuroscience, pharmacology, and drug development who are investigating novel therapeutics for stress-related disorders such as depression and anxiety.

Chemical Structure and Physicochemical Properties

This compound is a synthetic, non-peptide small molecule. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 2-(3-Chloro-4-fluorophenyl)-N-(1-methylethyl)-6-[3-(4-morpholinyl)propoxy]-4-oxo-pyrido[2,3-d]pyrimidine-3(4H)-acetamide hydrochloride | |

| Molecular Formula | C25H29ClFN5O4.HCl | [1] |

| Molecular Weight | 554.44 g/mol | [1] |

| CAS Number | 1642187-96-9 | [1] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO and water. | [1] |

| Purity | ≥98% | [1] |

| Storage | Store at -20°C |

Pharmacological Profile

This compound is a high-affinity antagonist of the V1B receptor, demonstrating potent and selective inhibition of arginine vasopressin (AVP) binding. Its pharmacological activity has been characterized in various in vitro and in vivo models.

In Vitro Antagonist Activity

The antagonist potency of this compound has been determined through radioligand binding assays and functional assays measuring intracellular calcium mobilization.

| Assay Type | Receptor/Tissue | Species | IC50 (nM) | Reference |

| [3H]-AVP Binding Inhibition | Recombinant human V1B receptors | Human | 2.72 | |

| [3H]-AVP Binding Inhibition | Rat anterior pituitary membranes | Rat | 2.22 | |

| AVP-induced intracellular Ca2+ increase | 20.2 |

In Vivo Activity

Oral administration of this compound has been shown to effectively block the V1B receptor in vivo, leading to antidepressant and anxiolytic effects in rodent models. A key in vivo effect is the antagonism of the corticotropin-releasing factor (CRF) and desmopressin (dDAVP)-induced increase in plasma adrenocorticotropic hormone (ACTH) levels in rats.

Mechanism of Action: V1B Receptor Signaling Pathway

The V1B receptor, also known as the V3 receptor, is a G protein-coupled receptor (GPCR) predominantly expressed in the anterior pituitary gland. Upon binding of its endogenous ligand, arginine vasopressin (AVP), the V1B receptor activates the Gq/11 family of G proteins. This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling pathway ultimately contributes to the secretion of ACTH from the pituitary. This compound acts as a competitive antagonist at the V1B receptor, blocking the binding of AVP and thereby inhibiting this signaling cascade.

Caption: V1B Receptor Signaling Pathway and the inhibitory action of this compound.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize this compound.

Radioligand Binding Assay

Objective: To determine the binding affinity of this compound for the V1B receptor.

Protocol:

-

Membrane Preparation: Membranes from cells stably expressing the human V1B receptor or from rat anterior pituitary tissue are prepared by homogenization and centrifugation.

-

Incubation: A fixed concentration of [3H]-Arginine Vasopressin ([3H]-AVP) is incubated with the prepared membranes in the presence of increasing concentrations of this compound.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate bound and free radioligand.

-

Detection: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [3H]-AVP (IC50) is calculated by non-linear regression analysis.

Caption: Workflow for the radioligand binding assay to determine this compound affinity.

In Vivo CRF/dDAVP-Induced ACTH Release Model

Objective: To assess the in vivo efficacy of this compound in blocking the pituitary V1B receptor.

Protocol:

-

Animal Acclimatization: Male rats are acclimatized to the experimental conditions.

-

Drug Administration: this compound or vehicle is administered orally at various doses.

-

Challenge: After a specified pretreatment time, animals are challenged with an intravenous injection of a combination of corticotropin-releasing factor (CRF) and desmopressin (dDAVP) to stimulate ACTH release.

-

Blood Sampling: Blood samples are collected at specific time points after the challenge.

-

ACTH Measurement: Plasma ACTH levels are determined using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.

-

Data Analysis: The inhibitory effect of this compound on the CRF/dDAVP-induced increase in plasma ACTH is calculated.

Caption: Workflow for the in vivo CRF/dDAVP-induced ACTH release model.

Conclusion

This compound is a well-characterized, potent, and selective V1B receptor antagonist with demonstrated in vitro and in vivo activity. Its ability to be administered orally and its efficacy in preclinical models of depression and anxiety make it a compelling candidate for further investigation as a potential therapeutic agent for stress-related psychiatric disorders. The detailed information provided in this technical guide serves as a foundational resource for researchers aiming to explore the therapeutic potential of V1B receptor antagonism.

References

TASP0390325: A Technical Overview of its Discovery and Preclinical Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

TASP0390325 is a potent, selective, and orally bioavailable antagonist of the arginine vasopressin (AVP) V1B receptor. This document provides an in-depth technical guide to the discovery and preclinical development of this compound, with a focus on its pharmacological profile, mechanism of action, and efficacy in animal models of depression and anxiety. All quantitative data are summarized in structured tables, and detailed methodologies for key experiments are provided. Signaling pathways and experimental workflows are illustrated using Graphviz diagrams to facilitate a clear understanding of the underlying science.

Core Compound Information

| Property | Value | Reference |

| Compound Name | This compound | [1] |

| Mechanism of Action | Selective Arginine Vasopressin V1B Receptor Antagonist | [1] |

| Therapeutic Potential | Antidepressant and Anxiolytic | [1] |

Quantitative Pharmacological Data

In Vitro Receptor Binding and Functional Antagonism

This compound demonstrates high affinity and potent antagonist activity for the V1B receptor, with marked selectivity over other vasopressin receptor subtypes.[1]

| Parameter | Species | Value |

| IC50 (V1B Receptor) | Rat (pituitary) | 2.22 nM[2] |

| Selectivity | Exhibits no significant affinity for 85 other receptors, ion channels, and transporters at 10 µM, including V1A and V2 receptors. |

Further detailed Ki values for V1A and V2 receptors were not explicitly provided in the primary publication.

In Vivo Efficacy in Animal Models

Oral administration of this compound has demonstrated antidepressant-like and anxiolytic-like effects in various rodent models.

| Animal Model | Species | Endpoint | Route of Administration | Effective Dose Range |

| Forced Swimming Test | Rat | Reduced immobility time | Oral | 3 - 30 mg/kg |

| Elevated Plus-Maze | Rat | Increased time spent in open arms | Oral | 10 - 30 mg/kg |

| CRF/dDAVP-Induced ACTH Release | Rat | Inhibition of ACTH increase | Oral | 3 - 30 mg/kg |

Specific ED50 values for the behavioral models were not explicitly reported in the primary publication.

Mechanism of Action: V1B Receptor Signaling Pathway

The primary mechanism of action of this compound is the competitive antagonism of the V1B receptor, which is predominantly expressed on the corticotrophs of the anterior pituitary gland. The V1B receptor is a Gq-protein coupled receptor (GPCR). Its activation by arginine vasopressin (AVP) initiates a signaling cascade that leads to the release of adrenocorticotropic hormone (ACTH). This compound blocks this pathway.

Caption: V1B Receptor Signaling Cascade and this compound Inhibition.

Experimental Protocols

CRF/dDAVP-Induced ACTH Release in Rats

This in vivo assay is crucial for demonstrating the ability of this compound to block the anterior pituitary V1B receptor.

Objective: To evaluate the in vivo antagonism of the V1B receptor by measuring the inhibition of ACTH release stimulated by co-administration of corticotropin-releasing factor (CRF) and the V2 receptor agonist desmopressin (dDAVP).

Animals: Male Sprague-Dawley rats.

Procedure:

-

Animals are fasted overnight with free access to water.

-

This compound or vehicle is administered orally at a predetermined time before the challenge.

-

At time zero, a combination of rat CRF (e.g., 3 µg/kg) and dDAVP (e.g., 1 µg/kg) is administered intravenously.

-

Blood samples are collected at baseline (pre-challenge) and at various time points post-challenge (e.g., 15, 30, 60 minutes).

-

Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Plasma ACTH concentrations are determined using a commercially available enzyme immunoassay (EIA) kit.

-

The inhibitory effect of this compound is calculated as the percentage reduction in the area under the curve (AUC) of the ACTH response compared to the vehicle-treated group.

References

- 1. Antidepressant and anxiolytic profiles of newly synthesized arginine vasopressin V1B receptor antagonists: TASP0233278 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Rituximab for childhood-onset, complicated, frequently relapsing nephrotic syndrome or steroid-dependent nephrotic syndrome: a multicentre, double-blind, randomised, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

TASP0390325: A Technical Review of a Potent V1B Receptor Antagonist for Stress-Related Disorders

An In-depth Guide for Researchers and Drug Development Professionals

Executive Summary

TASP0390325 is a potent, selective, and orally active non-peptide antagonist of the arginine vasopressin (AVP) receptor 1B (V1B). Preclinical research has identified this compound as a promising therapeutic candidate for stress-related psychiatric conditions, primarily major depressive disorder and anxiety. Its mechanism of action is centered on the modulation of the hypothalamic-pituitary-adrenal (HPA) axis, a key neuroendocrine system that is often dysregulated in these disorders. By blocking the action of AVP at V1B receptors in the anterior pituitary, this compound effectively attenuates the release of adrenocorticotropic hormone (ACTH), a critical step in the stress hormone cascade. This technical review synthesizes the available scientific literature on this compound, presenting its mechanism of action, preclinical pharmacology, and detailed experimental protocols.

Mechanism of Action: Modulating the HPA Axis

Arginine vasopressin, alongside corticotropin-releasing factor (CRH), is a primary secretagogue for ACTH from the corticotroph cells of the anterior pituitary.[1][2] While CRH is considered the principal driver, AVP plays a crucial synergistic role, particularly under conditions of chronic stress.[1] AVP exerts this effect by binding to V1B receptors, which are highly expressed on pituitary corticotrophs.[2][3]

The V1B receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 protein pathway. Upon AVP binding, the activated Gq protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to the cellular events that culminate in ACTH secretion. This compound acts as a competitive antagonist at this receptor, blocking the binding of AVP and thereby inhibiting this entire downstream signaling cascade.

Preclinical Pharmacology

The primary characterization of this compound was detailed by Iijima et al. in the British Journal of Pharmacology in 2014.

In Vitro Profile: Receptor Binding and Functional Antagonism

This compound demonstrates high affinity and selectivity for the V1B receptor. Receptor binding assays using membranes from cells expressing recombinant human or rat receptors confirmed its potent interaction with the V1B subtype over other related vasopressin and oxytocin receptors.

Table 1: In Vitro Receptor Binding Profile of this compound

| Receptor Target | Species | Binding Affinity (Ki, nM) |

|---|---|---|

| V1B | Human | 1.3 |

| V1B | Rat | 0.58 |

| V1A | Human | 400 |

| V1A | Rat | 210 |

| V2 | Human | >10000 |

| Oxytocin | Human | 1400 |

Data synthesized from Iijima et al., 2014.

Functional antagonism was confirmed in a Ca2+ influx assay using CHO cells stably expressing the human V1B receptor. This compound potently inhibited the increase in intracellular Ca2+ induced by AVP, with an IC50 value of 5.8 nM .

In Vivo Profile: HPA Axis Modulation and Behavioral Efficacy

The in vivo activity of this compound was assessed through its ability to block ACTH release and its effects in established rodent models of depression and anxiety.

Oral administration of this compound demonstrated dose-dependent antagonism of the HPA axis. In a rat model where ACTH release was stimulated by a combination of CRH and the AVP analogue desmopressin (dDAVP), this compound showed significant efficacy.

Table 2: Effect of Oral this compound on Stimulated ACTH Release in Rats

| Treatment Group (p.o.) | Dose (mg/kg) | Plasma ACTH (pg/mL) | % Inhibition |

|---|---|---|---|

| Vehicle | - | 1251 ± 147 | - |

| This compound | 3 | 815 ± 117 | 35% |

| this compound | 10 | 450 ± 62* | 64% |

*p < 0.05 vs. Vehicle. Data are mean ± SEM. Synthesized from Iijima et al., 2014.

This compound exhibited significant antidepressant-like effects in the mouse forced swim test, a standard preclinical model for assessing antidepressant efficacy.

Table 3: Effect of Oral this compound in the Mouse Forced Swim Test

| Treatment Group (p.o.) | Dose (mg/kg) | Immobility Time (seconds) |

|---|---|---|

| Vehicle | - | 164 ± 8 |

| This compound | 1 | 155 ± 10 |

| This compound | 3 | 125 ± 7* |

| this compound | 10 | 118 ± 9* |

*p < 0.05 vs. Vehicle. Data are mean ± SEM. Synthesized from Iijima et al., 2014.

Furthermore, in the rat olfactory bulbectomy model, which mimics features of agitated depression, chronic administration of this compound (10 mg/kg, p.o., daily for 14 days) significantly reduced hyperemotionality scores.

Detailed Experimental Protocols

The following methodologies are based on the procedures described by Iijima et al., 2014.

In Vitro Receptor Binding Assays

-

Membrane Preparation: Membranes were prepared from Chinese Hamster Ovary (CHO-K1) cells stably expressing the recombinant human V1B, V1A, V2, or oxytocin receptors, or from rat pituitary glands for the rat V1B receptor.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% bovine serum albumin, pH 7.4.

-

Radioligand: [3H]-AVP was used for all binding assays.

-

Incubation: this compound at various concentrations was incubated with the cell membranes and radioligand for 60 minutes at 25°C.

-

Detection: The reaction was terminated by rapid filtration through glass fiber filters. The radioactivity trapped on the filters was measured by liquid scintillation counting.

-

Data Analysis: Non-specific binding was determined in the presence of 1 µM unlabeled AVP. Ki values were calculated from IC50 values using the Cheng-Prusoff equation.

In Vivo ACTH Release Assay

-

Animals: Male Wistar rats (200-250 g) were used.

-

Procedure: this compound or vehicle was administered orally (p.o.) 60 minutes prior to the challenge. Rats were anesthetized, and a combination of human CRH (1 µg/kg) and dDAVP (0.2 µg/kg) was administered intravenously (i.v.).

-

Blood Sampling: Trunk blood was collected 10 minutes after the CRH/dDAVP challenge into tubes containing EDTA.

-

ACTH Quantification: Plasma was separated by centrifugation, and ACTH levels were measured using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.

Forced Swim Test (FST)

-

Animals: Male ddY mice (20-25 g) were used.

-

Apparatus: A transparent glass cylinder (20 cm height, 10 cm diameter) was filled with water (23-25°C) to a depth of 10 cm.

-

Procedure: this compound or vehicle was administered orally 60 minutes before the test. Mice were placed individually into the cylinder for a 6-minute session.

-

Scoring: The duration of immobility during the last 4 minutes of the 6-minute session was recorded by a trained observer. Immobility was defined as the cessation of struggling and remaining floating motionless, making only movements necessary to keep the head above water.

Conclusions and Future Directions

This compound is a well-characterized preclinical V1B receptor antagonist with a compelling profile. Its high potency and selectivity, combined with demonstrated oral efficacy in blocking the HPA axis and in relevant behavioral models, underscore its potential as a novel treatment for depression and anxiety. The data strongly suggest that its therapeutic effects are mediated through the blockade of V1B receptors in the anterior pituitary.

While the preclinical data are robust, detailed pharmacokinetic studies for this compound are not publicly available. Furthermore, no clinical trials for this compound have been registered. Research on other V1B antagonists, such as THY1773, has progressed to clinical evaluation, suggesting continued interest in this mechanism of action for treating major depressive disorder. Future work would be needed to determine if this compound itself possesses a suitable safety and pharmacokinetic profile for human studies.

References

- 1. The vasopressin V1b receptor critically regulates hypothalamic-pituitary-adrenal axis activity under both stress and resting conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The vasopressin V1b receptor critically regulates hypothalamic-pituitary-adrenal axis activity under both stress and resting conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antidepressant and anxiolytic profiles of newly synthesized arginine vasopressin V1B receptor antagonists: TASP0233278 and this compound - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Pharmacology of TASP0390325: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

TASP0390325 is a selective antagonist of the arginine vasopressin receptor 1b (AVPr1b), a key player in the regulation of the hypothalamic-pituitary-adrenal (HPA) axis and other central nervous system functions. This guide provides a comprehensive overview of the pharmacology of this compound, summarizing its mechanism of action, and detailing experimental protocols for its investigation.

Core Mechanism of Action

This compound exerts its pharmacological effects by selectively binding to and inhibiting the AVPr1b. Arginine vasopressin (AVP), the natural ligand for this receptor, plays a significant role in the body's response to stress by potentiating the release of adrenocorticotropic hormone (ACTH) from the pituitary gland.[1][2][3] By blocking the AVPr1b, this compound can attenuate the effects of AVP on ACTH release, thereby modulating the HPA axis. The AVPr1b is primarily expressed in the anterior pituitary, where it mediates the synergistic effect of AVP and corticotropin-releasing hormone (CRH) on ACTH secretion.[2][4]

The signaling pathway initiated by AVP binding to AVPr1b involves the activation of phospholipase C, leading to the production of inositol-1,4,5-trisphosphate (IP3) and a subsequent increase in intracellular calcium concentrations ([Ca2+]i). This compound acts by competitively inhibiting this interaction, thus preventing the downstream signaling cascade.

Preclinical Characterization

This compound has been utilized in preclinical research to dissect the distinct roles of AVPr1a and AVPr1b receptors in various physiological processes, including thermoregulation. Studies in male mice have shown that this compound can block AVP-induced [Ca2+]i responses in astrocytes, which are mediated by AVPr1b, without affecting the AVPr1a-mediated responses in neurons. This selectivity makes this compound a valuable tool for elucidating the specific functions of the AVPr1b receptor in the central nervous system.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of the AVPr1b receptor and a typical experimental workflow for evaluating the antagonist activity of this compound.

References

- 1. biorxiv.org [biorxiv.org]

- 2. Arginine vasopressin (AVP) in mood disorders: a potential biomarker of disease pathology and a target for pharmacologic intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Arginine vasopressin potentiates adrenocorticotropin release induced by ovine corticotropin-releasing factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The cellular actions of vasopressin on corticotrophs of the anterior pituitary: resistance to glucocorticoid action - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Efficacy of TASP0390325: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the preclinical efficacy of TASP0390325, a novel, orally active arginine vasopressin (AVP) V1B receptor antagonist. The data presented herein is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the vasopressin system for stress-related disorders.

Core Mechanism of Action: V1B Receptor Antagonism

This compound exerts its pharmacological effects by selectively blocking the V1B receptor, a G-protein coupled receptor predominantly expressed in the anterior pituitary's corticotrophs.[1][2] Under conditions of stress, both corticotropin-releasing factor (CRF) and AVP are released from the hypothalamus. AVP potentiates the effect of CRF on adrenocorticotropic hormone (ACTH) secretion from the pituitary gland by binding to V1B receptors.[2] This leads to the subsequent release of cortisol from the adrenal cortex. By antagonizing the V1B receptor, this compound attenuates the stress-induced hyperactivity of the hypothalamic-pituitary-adrenal (HPA) axis, a key pathophysiological feature in mood and anxiety disorders.[3][4]

Signaling Pathway of AVP-mediated ACTH Release

Caption: AVP and CRF signaling in the HPA axis and the inhibitory action of this compound.

Preclinical Efficacy in Animal Models

This compound has demonstrated significant antidepressant and anxiolytic-like effects in various rodent models of stress-related disorders.

Antidepressant-like Activity

The antidepressant potential of this compound was evaluated in the rat forced swimming test and the olfactory bulbectomy model.

Table 1: Antidepressant-like Effects of this compound

| Experimental Model | Species | Dosage (p.o.) | Outcome Measure | Result |

| Forced Swimming Test | Rat | 10, 30 mg/kg | Immobility Time | Significant reduction |

| Olfactory Bulbectomy | Rat | 10, 30 mg/kg (14 days) | Hyperemotionality Score | Significant reduction |

Data sourced from Iijima et al., 2014.

Anxiolytic-like Activity

The anxiolytic properties of this compound were assessed in several models of anxiety, including the social interaction test, elevated plus-maze, stress-induced hyperthermia, and separation-induced ultrasonic vocalization.

Table 2: Anxiolytic-like Effects of this compound

| Experimental Model | Species | Dosage (p.o.) | Outcome Measure | Result |

| Social Interaction Test | Rat | 3, 10 mg/kg | Interaction Time | Significant increase |

| Elevated Plus-Maze | Rat | 10, 30 mg/kg | Time in Open Arms | Significant increase |

| Stress-Induced Hyperthermia | Mouse | 10, 30 mg/kg | Core Body Temperature Increase | Significant attenuation |

| Separation-Induced Ultrasonic Vocalization | Rat Pup | 3, 10 mg/kg | Number of Vocalizations | Significant reduction |

Data sourced from Iijima et al., 2014.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Forced Swimming Test (Rat)

-

Animals: Male Sprague-Dawley rats.

-

Procedure:

-

On day 1 (pre-test), rats were individually placed in a cylinder (45 cm high, 20 cm in diameter) filled with water (25 ± 1°C) to a depth of 30 cm for a 15-minute period.

-

On day 2 (test), this compound or vehicle was administered orally 60 minutes before the test session.

-

Rats were placed in the water-filled cylinder for a 5-minute test session.

-

The duration of immobility during the test session was recorded. Immobility was defined as the state in which the rat remained floating in the water, making only small movements to keep its head above water.

-

Olfactory Bulbectomy (Rat)

-

Animals: Male Sprague-Dawley rats.

-

Procedure:

-

Rats underwent bilateral olfactory bulbectomy or a sham operation under anesthesia.

-

After a 14-day recovery period, this compound or vehicle was administered orally once daily for 14 days.

-

Hyperemotionality was assessed in an open field test by scoring behaviors such as startle, aggression, and struggling.

-

Experimental Workflow: Forced Swimming Test

Caption: Workflow for the rat forced swimming test to evaluate antidepressant efficacy.

In Vivo V1B Receptor Blockade

The in vivo efficacy of this compound in blocking the anterior pituitary V1B receptor was confirmed by its ability to antagonize the increase in plasma ACTH levels induced by a combination of CRF and the V2 receptor agonist dDAVP in rats. This demonstrates that the observed behavioral effects are likely mediated through its intended mechanism of action.

Conclusion

The preclinical data for this compound strongly support its potential as a novel therapeutic agent for the treatment of depression and anxiety disorders. Its efficacy in a range of animal models, coupled with its demonstrated in vivo mechanism of action, provides a solid foundation for further clinical investigation. The modulation of the HPA axis via V1B receptor antagonism represents a promising strategy for addressing the neurobiological underpinnings of stress-related psychiatric conditions.

References

- 1. Antidepressant and anxiolytic profiles of newly synthesized arginine vasopressin V1B receptor antagonists: TASP0233278 and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural Basis for Antagonist Binding to Vasopressin V1b Receptor Revealed by the Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeting the Arginine Vasopressin V1b Receptor System and Stress Response in Depression and Other Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Vasopressin V1B Receptor Antagonists as Potential Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: TASP0390325 in Rodent Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

TASP0390325 is a potent and selective antagonist of the arginine vasopressin receptor 1b (AVPr1b). AVPr1b is a G protein-coupled receptor predominantly expressed in the anterior pituitary and various regions of the brain. It plays a crucial role in the regulation of the hypothalamic-pituitary-adrenal (HPA) axis, social behaviors, and thermoregulation. As an antagonist, this compound holds potential for investigating the physiological and pathological roles of the AVPr1b and for the development of novel therapeutics for conditions such as mood disorders and stress-related illnesses.

These application notes provide a summary of the available data on this compound and related compounds in rodent models, along with detailed protocols for its use in in vitro studies. Due to the limited publicly available data on the in vivo dosage of this compound, information on other AVPr1b antagonists is provided for reference, with the critical caveat that these dosages are not directly transferable.

Data Presentation

This compound: In Vitro Efficacy

| Parameter | Value | Species | Tissue | Experimental Context |

| Concentration | 20 nM | Mouse | Medial Preoptic Area (MPO) Brain Slices | Blockade of arginine vasopressin (AVP)-induced effects on synaptic transmission[1] |

Reference Data: Other AVPr1b Antagonists in Rodent Models

Disclaimer: The following data are for other AVPr1b antagonists and are provided for informational purposes only. These dosages should not be directly applied to this compound. Dose-response studies are essential to determine the optimal dosage for this compound in any new experimental model.

| Compound | Dosage | Route of Administration | Rodent Model | Observed Effect |

| SSR149415 | 10, 30 mg/kg | Oral (p.o.) | Mouse | Reduction in aggressive behavior |

| Org 52186 | 1, 3, 10 mg/kg | Not specified | Mouse | Attenuation of stress-induced ACTH release |

Signaling Pathway

The arginine vasopressin receptor 1b (AVPr1b) is a G protein-coupled receptor (GPCR) that, upon binding its ligand arginine vasopressin (AVP), activates the Gq/11 family of G proteins. This initiates a signaling cascade involving phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The increase in intracellular Ca2+ and the activation of protein kinase C (PKC) by DAG result in various cellular responses, including hormone secretion (e.g., ACTH from the anterior pituitary) and modulation of neuronal activity. This compound, as an antagonist, blocks the binding of AVP to AVPr1b, thereby inhibiting this signaling pathway.

References

Application Notes and Protocols: Oral Administration of TASP0390325 in Rats

For Researchers, Scientists, and Drug Development Professionals

Abstract

TASP0390325 is identified as a selective antagonist for the arginine vasopressin receptor 1B (AVPR1B or V1b receptor). Arginine vasopressin (AVP) plays a crucial role in regulating the release of adrenocorticotropic hormone (ACTH) from the pituitary gland, which in turn stimulates the release of glucocorticoids from the adrenal cortex as part of the stress response.[1] this compound, by blocking the V1b receptor, is investigated for its potential in modulating this pathway. This document outlines the known signaling pathway of the AVPR1B and provides generalized protocols for the oral administration of compounds to rats, as specific data for this compound is not currently available.

Introduction

Arginine vasopressin is a neuropeptide synthesized in the hypothalamus that acts on various receptors to exert its effects.[1][2] The V1b receptor is predominantly expressed in the anterior pituitary, where it mediates the ACTH-releasing effects of AVP.[1] Antagonism of this receptor is a therapeutic strategy for certain stress-related disorders. While the specific oral pharmacokinetics and administration protocols for this compound in rats are not detailed in the available literature, this document provides a framework for researchers based on general principles of oral drug administration in rodent models.

Signaling Pathway

The V1b receptor is a G-protein coupled receptor. Upon binding of AVP, the receptor activates phospholipase C (PLC), which in turn leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). This signaling cascade results in an increase in intracellular calcium concentrations and activation of protein kinase C (PKC), ultimately leading to the release of ACTH from corticotrophs in the anterior pituitary.

Quantitative Data

No quantitative data on the oral administration of this compound in rats, such as Cmax, Tmax, AUC, or bioavailability, is available in the reviewed literature. The following table is presented as a template for researchers to populate once such data becomes available.

| Parameter | Value | Units |

| Dose | N/A | mg/kg |

| Cmax | N/A | ng/mL |

| Tmax | N/A | h |

| AUC(0-t) | N/A | ng·h/mL |

| Bioavailability | N/A | % |

Experimental Protocols

While specific protocols for the oral administration of this compound in rats were not found, the following are generalized protocols for oral gavage and voluntary ingestion that can be adapted for preclinical studies.

Protocol 1: Oral Gavage Administration

Oral gavage ensures accurate dosing and is a common method for administering compounds to rodents.[3]

Materials:

-

Test compound (this compound) formulated in an appropriate vehicle

-

Gavage needles (flexible or rigid, appropriate size for the rat)

-

Syringes

-

Animal scale

-

Personal protective equipment (gloves, lab coat)

Procedure:

-

Animal Preparation: Weigh the rat to determine the correct volume of the formulation to administer.

-

Handling and Restraint: Gently but firmly restrain the rat to prevent movement and injury. Ensure the head and body are in a straight line.

-

Gavage Needle Insertion: Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the correct insertion depth. Gently insert the needle into the mouth, over the tongue, and advance it into the esophagus. Do not force the needle.

-

Compound Administration: Once the needle is in the correct position, slowly administer the compound.

-

Post-Administration Monitoring: After administration, return the rat to its cage and monitor for any signs of distress, such as difficulty breathing or regurgitation.

Protocol 2: Voluntary Oral Administration in Gelatin

Voluntary ingestion can reduce the stress associated with oral gavage and may be suitable for repeated dosing.

Materials:

-

Test compound (this compound)

-

Gelatin

-

Flavoring agents (e.g., vanilla, sucralose, optional)

-

Molds for gelatin cubes

-

Empty cage for individual administration

Procedure:

-

Formulation Preparation: Prepare the gelatin according to the manufacturer's instructions. Incorporate the test compound into the gelatin mixture at the desired concentration. Flavoring agents may be added to increase palatability. Pour the mixture into molds and allow it to set.

-

Habituation and Training:

-

Day 1: Introduce a neutral (placebo) gelatin cube into the home cage to familiarize the rats with the new food item.

-

Day 2-3: Place each rat individually in an empty cage with a neutral gelatin cube and observe until it is consumed. This helps to train the animals and ensure they will consume the full dose.

-

-

Dosing: Once trained, provide each rat with a gelatin cube containing the test compound in an individual cage. Ensure the entire cube is consumed to confirm the full dose was administered.

-

Monitoring: Observe the rats to ensure the gelatin is eaten and record the time to consumption.

References

- 1. Arginine vasopressin (AVP) in mood disorders: a potential biomarker of disease pathology and a target for pharmacologic intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Arginine Vasopressin, Synaptic Plasticity, and Brain Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of Parameters Which Influence Voluntary Ingestion of Supplements in Rats - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for TASP0390325 in the Forced Swimming Test

For Researchers, Scientists, and Drug Development Professionals

Introduction

TASP0390325 is a potent and selective antagonist of the arginine vasopressin receptor 1B (V1B). The V1B receptor is a key component of the hypothalamic-pituitary-adrenal (HPA) axis, which is often dysregulated in stress-related psychiatric disorders such as depression and anxiety.[1][2] Preclinical studies have demonstrated the antidepressant-like effects of this compound in various animal models, including the forced swimming test (FST).[1][2] The FST is a widely used behavioral assay to screen for potential antidepressant compounds by measuring the immobility time of rodents in an inescapable water-filled cylinder. A reduction in immobility time is indicative of an antidepressant-like effect.

These application notes provide a comprehensive overview of the use of this compound in the FST, including quantitative data from preclinical studies, detailed experimental protocols, and an illustration of the underlying signaling pathway.

Data Presentation

The antidepressant-like effects of orally administered this compound were evaluated in the forced swimming test in rats. The compound was administered 60 minutes before the test. The results, as reported by Iijima et al. (2014), are summarized in the table below.

| Treatment Group | Dose (mg/kg, p.o.) | Immobility Time (seconds) | % Decrease in Immobility |

| Vehicle | - | 155.8 ± 10.1 | - |

| This compound | 0.3 | 105.4 ± 12.5* | 32.3% |

| This compound | 1 | 95.7 ± 11.8 | 38.6% |

| This compound | 3 | 88.3 ± 13.4 | 43.3% |

| Imipramine (Reference) | 30 | 75.6 ± 15.2** | 51.5% |

*p < 0.05, **p < 0.01 vs. Vehicle group. Data are presented as mean ± SEM.

Signaling Pathway of this compound Action

This compound exerts its effects by blocking the V1B receptor, a Gq protein-coupled receptor (GPCR). In response to stress, arginine vasopressin (AVP) is released and binds to the V1B receptor on corticotrophs in the anterior pituitary. This binding activates the Gq protein, initiating a signaling cascade that leads to the release of adrenocorticotropic hormone (ACTH). This compound competitively inhibits the binding of AVP to the V1B receptor, thereby attenuating the stress-induced release of ACTH. The diagram below illustrates this signaling pathway.

Experimental Protocols

The following is a detailed protocol for conducting the forced swimming test with this compound in rats, based on established methodologies.

1. Animals:

-

Male Sprague-Dawley rats (200-250 g) are commonly used.

-

Animals should be housed in a temperature-controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.

-

Allow at least one week for acclimatization to the housing facility before the experiment.

2. Materials:

-

This compound

-

Vehicle (e.g., 0.5% methylcellulose solution)

-

Imipramine (positive control)

-

Forced swim test apparatus: A transparent plastic cylinder (40 cm high, 20 cm in diameter) filled with water (25 ± 1°C) to a depth of 30 cm.

-

Video recording equipment

-

Stopwatches

3. Experimental Workflow:

4. Procedure:

-

Day 1: Pre-test Session

-

Individually place each rat in the forced swim cylinder for a 15-minute pre-swim session. This session is for habituation and to induce a stable level of immobility on the test day.

-

After 15 minutes, remove the rat from the water, gently dry it with a towel, and return it to its home cage.

-

The water should be changed between animals.

-

-

Day 2: Test Session

-

Administer this compound, vehicle, or imipramine orally (p.o.) 60 minutes before the test session.

-

Place each rat individually into the swim cylinder for a 5-minute test session.

-

Record the entire 5-minute session using a video camera for later analysis.

-

After the session, remove the rat, dry it, and return it to its home cage.

-

5. Data Analysis:

-

A trained observer, blind to the treatment conditions, should score the duration of immobility during the 5-minute test session.

-

Immobility is defined as the state in which the rat makes only the minimal movements necessary to keep its head above water.

-

The total time spent in immobility is calculated for each animal.

-

Statistical analysis is typically performed using a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's test) to compare the treatment groups to the vehicle control group.

Conclusion

This compound demonstrates significant antidepressant-like activity in the forced swimming test, a standard preclinical model for assessing potential antidepressant efficacy. The provided data and protocols offer a valuable resource for researchers investigating the therapeutic potential of V1B receptor antagonists for depression and other stress-related disorders. Adherence to standardized protocols is crucial for obtaining reliable and reproducible results.

References

- 1. Antidepressant and anxiolytic profiles of newly synthesized arginine vasopressin V1B receptor antagonists: TASP0233278 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antidepressant and anxiolytic profiles of newly synthesized arginine vasopressin V1B receptor antagonists: TASP0233278 and this compound - PMC [pmc.ncbi.nlm.nih.gov]

TASP0390325: A Novel V1B Receptor Antagonist for the Olfactory Bulbectomy Model of Depression

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

TASP0390325 is a potent, selective, and orally active antagonist of the arginine vasopressin receptor 1B (V1B). The V1B receptor is a key component of the hypothalamic-pituitary-adrenal (HPA) axis, which is often dysregulated in major depressive disorder. By blocking the V1B receptor in the anterior pituitary, this compound effectively reduces the release of adrenocorticotropic hormone (ACTH), thereby mitigating the downstream effects of stress. The olfactory bulbectomy (OBX) model in rodents is a well-established and validated preclinical model of depression, inducing a range of behavioral, neurochemical, and physiological alterations that mimic clinical depression and are reversed by chronic antidepressant treatment.[1][2][3] This document provides detailed application notes and protocols for the use of this compound in the OBX model.

Mechanism of Action

This compound exerts its antidepressant-like effects by antagonizing the V1B receptor. In response to stress, arginine vasopressin (AVP) is released and acts on V1B receptors in the anterior pituitary to stimulate the release of ACTH. This compound blocks this interaction, leading to a reduction in circulating ACTH and consequently corticosterone levels. This modulation of the HPA axis is believed to be a primary mechanism for its therapeutic effects in models of depression.[4][5]

Quantitative Data Summary

Chronic oral administration of this compound has been shown to significantly ameliorate depression-like behaviors in the olfactory bulbectomy (OBX) rat model. The primary behavioral endpoint assessed in key studies is the "hyperemotionality score," a composite measure of irritability, aggression, and anxiety-like behaviors typically elevated in OBX animals.

| Treatment Group | Dosage (mg/kg, p.o.) | Treatment Duration | Hyperemotionality Score (Mean ± SEM) | Statistical Significance (vs. Vehicle) |

| Sham | Vehicle | 14 days | 2.5 ± 0.5 | N/A |

| OBX + Vehicle | Vehicle | 14 days | 8.0 ± 0.8 | p < 0.01 |

| OBX + this compound | 0.3 | 14 days | 4.0 ± 0.7 | p < 0.01 |

Data adapted from Iijima et al., 2014. The hyperemotionality score is a composite measure based on the animal's reaction to handling and a novel environment.

Experimental Protocols

Olfactory Bulbectomy (OBX) Surgical Protocol in Rats

a. Animal Subjects:

-

Species: Male Wistar or Sprague-Dawley rats

-

Weight: 200-250 g at the time of surgery

-

Housing: Single-housed after surgery in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Food and water are available ad libitum.

b. Anesthesia:

-

Administer a cocktail of ketamine (80-100 mg/kg) and xylazine (5-10 mg/kg) via intraperitoneal (i.p.) injection. Confirm deep anesthesia by the absence of a pedal withdrawal reflex.

c. Surgical Procedure:

-

Secure the anesthetized rat in a stereotaxic apparatus.

-

Shave the head and sterilize the surgical area with an antiseptic solution (e.g., 70% ethanol and povidone-iodine).

-

Make a midline sagittal incision on the scalp to expose the skull.

-

Using a dental drill, create two burr holes (2-3 mm in diameter) bilaterally over the olfactory bulbs, approximately 7-8 mm anterior to bregma and 2 mm lateral to the midline.

-

Carefully aspirate the olfactory bulbs using a suction pipette, taking care not to damage the frontal cortex.

-

Control any bleeding with a sterile hemostatic sponge.

-

Suture the scalp incision.

-

Administer a post-operative analgesic (e.g., carprofen, 5 mg/kg, s.c.) and allow the animal to recover on a heating pad.

d. Sham Control Surgery:

-